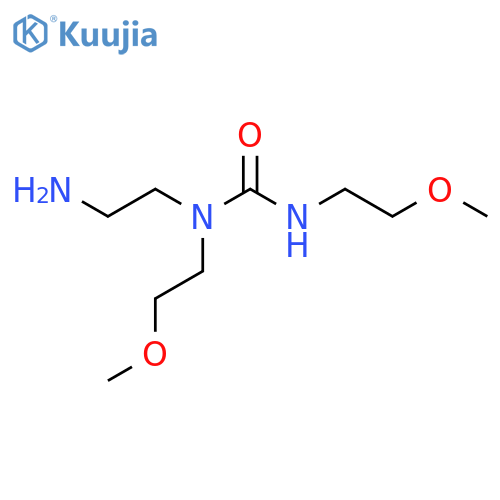Cas no 2138135-58-5 (3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea)

2138135-58-5 structure
商品名:3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea
- 2138135-58-5
- EN300-1067351
-
- インチ: 1S/C9H21N3O3/c1-14-7-4-11-9(13)12(5-3-10)6-8-15-2/h3-8,10H2,1-2H3,(H,11,13)
- InChIKey: LETWTNRGKMFHOJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCN(C(NCCOC)=O)CCN
計算された属性
- せいみつぶんしりょう: 219.15829154g/mol
- どういたいしつりょう: 219.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 76.8Ų
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067351-5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 5g |
$3273.0 | 2023-10-28 | |
| Enamine | EN300-1067351-0.05g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
| Enamine | EN300-1067351-0.25g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
| Enamine | EN300-1067351-2.5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
| Enamine | EN300-1067351-0.1g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
| Enamine | EN300-1067351-1g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 1g |
$1129.0 | 2023-10-28 | |
| Enamine | EN300-1067351-1.0g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1067351-10.0g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1067351-10g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 10g |
$4852.0 | 2023-10-28 | |
| Enamine | EN300-1067351-0.5g |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea |
2138135-58-5 | 95% | 0.5g |
$1084.0 | 2023-10-28 |
3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
2138135-58-5 (3-(2-aminoethyl)-1,3-bis(2-methoxyethyl)urea) 関連製品
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
